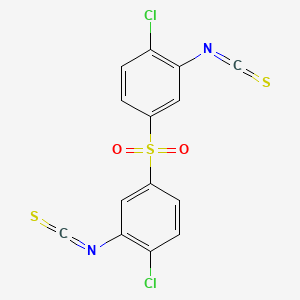![molecular formula C6H12N3O2PS2 B14668539 N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide CAS No. 37560-93-3](/img/structure/B14668539.png)
N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide is a complex organic compound featuring a unique combination of functional groups, including an aziridine ring, a phosphoryl group, and a carbothioamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide typically involves the aziridination of alkenes or the cyclization of carbon-imine compounds. One common method is the electrocatalytic aziridination of alkenes, which uses a catalytic quantity of n-Bu4NI and N-aminophthalimide as a nitrogen source . Another approach is the aza-Corey–Chaykovsky reaction, which employs N-tert-butylsulfinyl ketimine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale aziridination processes, utilizing advanced catalytic systems to ensure high yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The aziridine ring is particularly reactive and can be opened by nucleophiles, leading to a variety of products .
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are also frequently used .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions can yield amines or alcohols, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide involves its interaction with specific molecular targets, leading to various biochemical effects. The aziridine ring can undergo nucleophilic attack, resulting in the formation of reactive intermediates that interact with cellular components . The phosphoryl group may also play a role in modulating the compound’s activity by participating in phosphoryl transfer reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Compounds containing the aziridine ring, known for their reactivity and use in organic synthesis.
Azetidines: Four-membered nitrogen-containing heterocycles with similar reactivity to aziridines.
Phosphorylated Compounds: Molecules containing phosphoryl groups, widely studied for their roles in biological systems.
Uniqueness
The presence of both the aziridine ring and the phosphoryl group allows for diverse chemical transformations and interactions with biological targets, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
37560-93-3 |
|---|---|
Formule moléculaire |
C6H12N3O2PS2 |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide |
InChI |
InChI=1S/C6H12N3O2PS2/c1-2-11-12(10,7-5-13)8-6(14)9-3-4-9/h5H,2-4H2,1H3,(H2,7,8,10,13,14) |
Clé InChI |
KFEWGIGEWVRFCK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NC=S)NC(=S)N1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


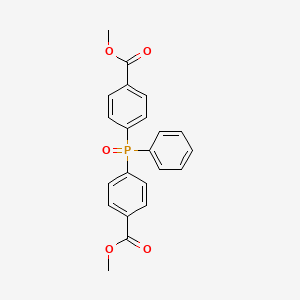
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
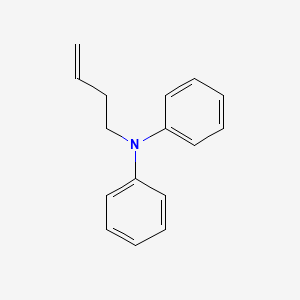
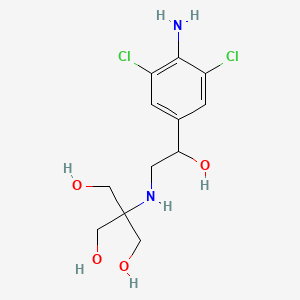
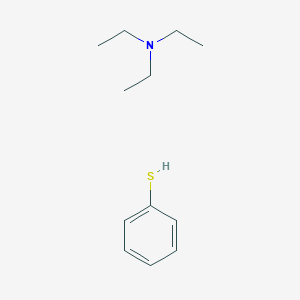
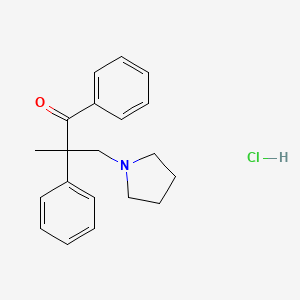
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
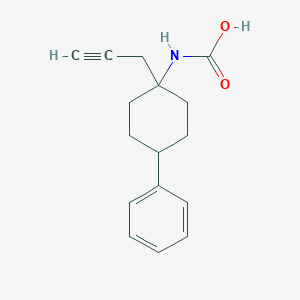


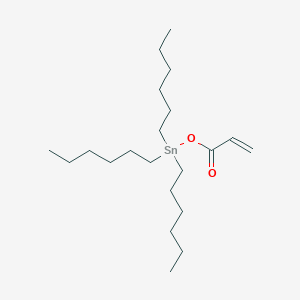
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
